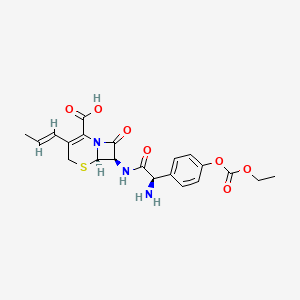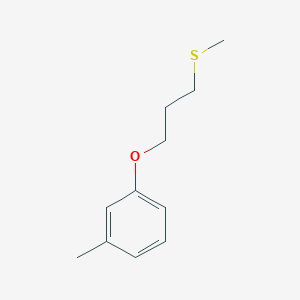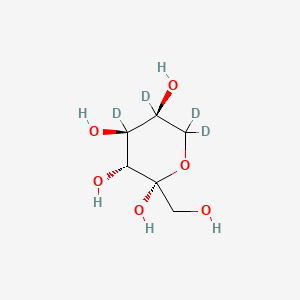
D-Fructose-4,5,6,6-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Fructose-4,5,6,6-d4: is a deuterium-labeled analogue of D-Fructose, a naturally occurring monosaccharide found in many fruits and plants. The compound is labeled with deuterium at the 4, 5, 6, and 6 positions, making it useful in various scientific studies, particularly in metabolic research and nuclear magnetic resonance (NMR) spectroscopy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of D-Fructose-4,5,6,6-d4 typically involves the incorporation of deuterium into the D-Fructose molecule. This can be achieved through chemical reactions that replace hydrogen atoms with deuterium. One common method is the catalytic hydrogenation of D-Fructose in the presence of deuterium gas .
Industrial Production Methods: : Industrial production of this compound involves large-scale synthesis using deuterium gas and catalysts. The process is optimized to ensure high yield and purity of the labeled compound. The final product is then purified using techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: : D-Fructose-4,5,6,6-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are similar to those of unlabeled D-Fructose but are studied to understand the behavior of deuterium-labeled compounds .
Common Reagents and Conditions: : Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products: : The major products formed from the reactions of this compound include deuterium-labeled derivatives of fructose, such as D-Fructose-1,6-bisphosphate-d4 and D-Fructose-6-phosphate-d4 .
Aplicaciones Científicas De Investigación
Chemistry: : In chemistry, D-Fructose-4,5,6,6-d4 is used as a reference standard in NMR spectroscopy to study the structure and dynamics of carbohydrates. It helps in understanding the behavior of deuterium-labeled compounds in various chemical environments.
Biology: : In biological research, this compound is used to trace metabolic pathways and study the metabolism of fructose in living organisms. It provides insights into the role of fructose in cellular processes and energy production.
Medicine: : In medical research, this compound is used to investigate the effects of fructose on human health. It helps in studying metabolic disorders, such as diabetes and obesity, by tracking the metabolism of fructose in the body.
Industry: : In the industrial sector, this compound is used in the production of deuterium-labeled pharmaceuticals and as a tracer in environmental studies to monitor the movement of substances in ecosystems.
Mecanismo De Acción
Mechanism: : The mechanism of action of D-Fructose-4,5,6,6-d4 involves its incorporation into metabolic pathways where it behaves similarly to unlabeled D-Fructose. The deuterium atoms provide a unique signature that can be detected using NMR spectroscopy, allowing researchers to track the compound’s movement and transformation in biological systems .
Molecular Targets and Pathways: : this compound targets enzymes involved in fructose metabolism, such as fructokinase and aldolase. It participates in pathways like glycolysis and gluconeogenesis, providing valuable information on the kinetics and regulation of these processes .
Comparación Con Compuestos Similares
Similar Compounds: : Similar compounds to D-Fructose-4,5,6,6-d4 include other deuterium-labeled sugars like D-Glucose-6,6-d2 and D-Galactose-1,2,3,4,5,6-d6 . These compounds are also used in metabolic studies and NMR spectroscopy.
Uniqueness: : The uniqueness of this compound lies in its specific labeling pattern, which provides distinct advantages in studying the metabolism of fructose. Its deuterium labeling at multiple positions allows for detailed analysis of metabolic pathways and the effects of isotopic substitution on chemical reactions.
Propiedades
Fórmula molecular |
C6H12O6 |
|---|---|
Peso molecular |
184.18 g/mol |
Nombre IUPAC |
(2S,3R,4S,5S)-4,5,6,6-tetradeuterio-2-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6-/m0/s1/i1D2,3D,4D |
Clave InChI |
LKDRXBCSQODPBY-NYTUUOOYSA-N |
SMILES isomérico |
[2H][C@]1([C@H]([C@@](OC([C@]1([2H])O)([2H])[2H])(CO)O)O)O |
SMILES canónico |
C1C(C(C(C(O1)(CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


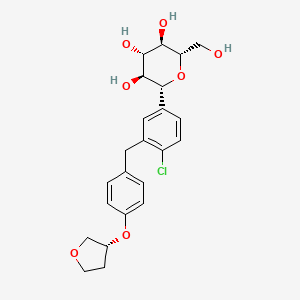
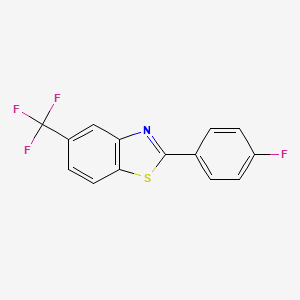

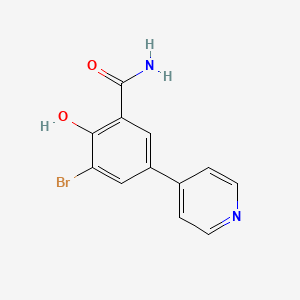
![2,3-Pentanedione 2-[2-(2,4-Dinitrophenyl)hydrazone]](/img/structure/B13849754.png)
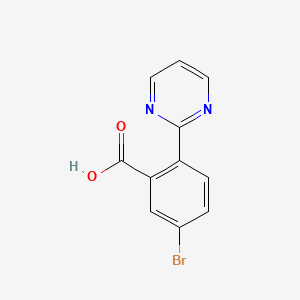

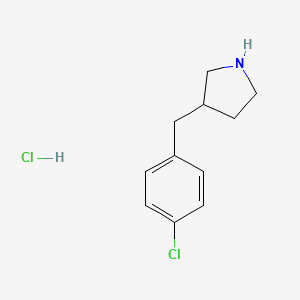
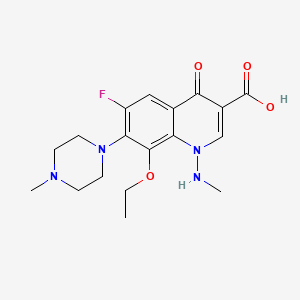

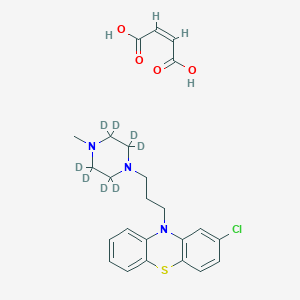
![L-Man2Ac3Ac4Ac6Ac(a1-3)[Man2Ac3Ac4Ac6Ac(a1-6)]Man4Ac](/img/structure/B13849795.png)
